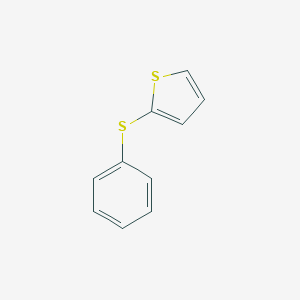

2-(Phenylthio)thiophene

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Sciences

Thiophene-based molecules are integral to the development of advanced materials and pharmaceuticals. researchgate.netmdpi.comresearchgate.net Their unique electronic and optical properties make them ideal for applications in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. researchgate.netresearchgate.netresearcher.life The versatility of the thiophene ring allows for the synthesis of a vast array of derivatives with tailored functionalities. researchgate.netresearcher.life In the realm of medicinal chemistry, thiophene is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and often serves as a bioisosteric replacement for phenyl rings, improving the metabolic stability and binding affinity of drug candidates. nih.gov

Research Context of Arylthio-substituted Thiophenes

Within the broader class of thiophene derivatives, arylthio-substituted thiophenes represent a significant area of study. These compounds, which feature an aryl group linked to the thiophene ring via a sulfur atom, are explored for their potential in various applications. Research into arylthio-substituted thiophenes includes the development of novel synthetic methodologies, such as copper-promoted sulfenylation of organozinc reagents and silver-mediated oxidative annulation. rsc.orgrsc.orguohyd.ac.in In medicinal chemistry, these compounds have been investigated as potential antifolates, targeting enzymes like dihydrofolate reductase, and as selective ligands for melatonin (B1676174) receptors. nih.govnih.govacs.org The introduction of the arylthio group can significantly influence the electronic properties and biological activity of the parent thiophene molecule.

Current Research Landscape Pertaining to 2-(Phenylthio)thiophene

Current research on this compound is multifaceted, touching upon its synthesis, reactivity, and potential applications. The compound serves as a key intermediate in the synthesis of more complex molecules, such as benzo[b]thiophenes, which are valuable in materials science. rsc.orguohyd.ac.inthieme-connect.com Studies have detailed methods for its preparation, for instance, through the reaction of 2-thienylzinc bromide with benzenesulfonyl chloride. rsc.org The chemical properties of this compound, including its reactivity in substitution reactions due to the electron-rich nature of the thiophene ring, are also a subject of investigation. cymitquimica.com Furthermore, its potential use in the development of novel organic materials for electronic and photovoltaic applications continues to be an active area of exploration. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8S2 | nih.govcymitquimica.com |

| Molecular Weight | 192.3 g/mol | nih.govcymitquimica.com |

| Appearance | Clear pale green to green to brown or pale pink liquid/Yellow to brown solid | cymitquimica.comthermofisher.com |

| Refractive Index | 1.6455-1.6505 @ 20°C | thermofisher.com |

| IUPAC Name | 2-phenylsulfanylthiophene | nih.gov |

| SMILES | C1=CC=C(C=C1)SC2=CC=CS2 | nih.gov |

| InChI | InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H | nih.govcymitquimica.com |

| InChIKey | JQTBWKNYWACCRU-UHFFFAOYSA-N | nih.govcymitquimica.com |

| CAS Number | 16718-12-0 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.03-7.07 (dd, J = 3.6, 5.4 Hz, 1H), 7.12-7.24 (m, 1H) | rsc.org |

| FTIR (Neat) | Bruker Tensor 27 FT-IR | nih.gov |

| ATR-IR (Neat) | Bruker Tensor 27 FT-IR | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

2-phenylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTBWKNYWACCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381192 | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-12-0 | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16718-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylsulfanylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For 2-(Phenylthio)thiophene, the FT-IR spectrum reveals key stretching and bending vibrations that confirm its structural features. The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-S Stretch | ~700-600 |

Note: The table presents expected ranges for characteristic vibrations based on general spectroscopic principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is indispensable for determining the precise connectivity of atoms and the conformational preferences of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling patterns of the protons on both the phenyl and thiophene (B33073) rings. osaka-u.ac.jp The spectrum of a related compound, 3-(2-(Phenylthio)phenyl)thiophene, shows complex multiplets in the aromatic region (δ 7.21-7.34 ppm), which arise from the protons of both the phenyl and thiophene rings. osaka-u.ac.jp For this compound itself, one would expect distinct signals for the thiophene protons, likely appearing as doublets or doublet of doublets due to coupling with adjacent protons on the ring. The protons of the phenyl group would also give rise to signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the sulfur atom.

| Proton | Expected Chemical Shift (δ, ppm) |

| Thiophene Protons | 7.0 - 7.5 |

| Phenyl Protons | 7.2 - 7.6 |

Note: The table presents expected chemical shift ranges based on data for similar compounds. osaka-u.ac.jpuj.edu.pl

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. orgsyn.org For this compound, distinct signals are expected for the carbons of the thiophene and phenyl rings. The carbon attached to the sulfur atom (C-2 of the thiophene ring) would likely be shifted downfield due to the electronegativity of the sulfur. The chemical shifts of the phenyl carbons would also be influenced by the thioether linkage. In a study of a similar compound, 5-(4-Bromobenzoyl)-2-(4-Morpholino)-3-phenylthiophene, the phenyl carbons appear in the range of δ 126-139 ppm. orgsyn.org

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene Carbons | 120 - 140 |

| Phenyl Carbons | 125 - 140 |

Note: The table presents expected chemical shift ranges based on data for similar compounds. orgsyn.org

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. osaka-u.ac.jp For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (192.31 g/mol ). nih.gov The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to the formation of fragments corresponding to the phenylthio group (C₆H₅S⁺) and the thienyl group (C₄H₃S⁺). Further fragmentation of these ions would also be observed. osaka-u.ac.jp

| Ion | m/z |

| [C₁₀H₈S₂]⁺ (Molecular Ion) | 192 |

| [C₆H₅S]⁺ | 109 |

| [C₄H₃S]⁺ | 83 |

Note: The table shows expected major fragments based on the structure of this compound.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl and thiophene rings. The conjugation between the two rings through the sulfur atom would likely result in a red shift (shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated rings. Studies on related thiophene-containing Ru(II) complexes have utilized UV-visible absorption to investigate their electronic properties. tandfonline.com A study on 2-methyl-1-(phenylsulfinyl)-3-(phenylthio)-2-[(phenylthio)-methyl]propane reported a maximum absorption at 257 nm. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated system.

For thiophene derivatives, UV-Vis spectra typically reveal π→π* transitions. In the case of phenylthio-substituted thiophenes, the interaction between the phenyl and thiophene rings through the sulfur bridge influences the electronic structure and, consequently, the absorption spectrum. While specific experimental spectra for this compound are not widely published, computational studies on the closely related isomer, 3-(Phenylthio)thiophene (B95996), provide valuable insights. Time-dependent density functional theory (TD-DFT) calculations are often employed to predict the electronic absorption spectra and can show strong correlation with experimental results. These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, a calculated maximum absorption (λmax) for a derivative of 3-(Phenylthio)thiophene was identified at 420 nm, corresponding to a key charge-transfer transition. The solvent environment can also influence the λmax values due to interactions with the molecule's ground and excited states.

Table 1: Representative UV-Vis Absorption Data for a Phenylthiophene Derivative

| Compound Derivative | Method | λmax (nm) | Solvent |

|---|

This data is for a derivative of the 3-isomer and is presented as a representative example of the electronic transitions in this class of compounds.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, researchers can elucidate the crystal structure, identify crystalline phases, and assess material purity.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of the compound is required.

While the specific crystal structure of this compound is not publicly documented, studies on more complex molecules incorporating the phenylthio and thiophene moieties illustrate the detailed structural information that can be obtained. For example, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea has been resolved, revealing a monoclinic space group (P21) and the precise arrangement of its constituent atoms. In another complex, N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]sulfanyl}ethylsulfanyl)aniline, crystallographic analysis showed that the thiophene and benzene (B151609) rings are oriented at a dihedral angle of 60.64 (3)°. Such studies also identify intermolecular forces, like π–π stacking and hydrogen bonds, which govern the packing of molecules in the solid state and influence the material's bulk properties.

Table 2: Example Crystallographic Data for a Thiophene-Containing Compound

| Parameter | N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea |

|---|---|

| Chemical Formula | C₁₈H₁₄N₂OS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.7469(5) |

| b (Å) | 6.0849(2) |

| c (Å) | 12.5792(6) |

| β (°) | 117.736(7) |

| Volume (ų) | 795.8(6) |

This data is for a related, more complex molecule and is presented to illustrate the type of information obtained from single-crystal XRD analysis.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. It provides a characteristic "fingerprint" of a crystalline material, making it highly effective for phase identification, determining sample purity, and analyzing the degree of crystallinity. The technique involves exposing a bulk sample to an X-ray beam and recording the diffraction pattern, which consists of a series of peaks at specific angles (2θ).

For a compound like this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard. It can also distinguish between different polymorphic forms (different crystal structures of the same compound), which can have distinct physical properties. In the context of materials science, PXRD is crucial for characterizing the crystalline nature of thin films or bulk materials derived from this compound, which is essential for applications in organic electronics.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for assessing the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is primarily used to determine the thermal stability of a material and to study its decomposition profile. A TGA curve plots mass percentage against temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

For a compound like this compound, TGA would reveal the upper temperature limit of its stability before it begins to break down. This information is critical for determining safe processing temperatures for applications such as melt-casting or annealing of thin films. In studies of related polymers containing phenylthio and thiophene groups, TGA has been used to demonstrate their high thermal stability, which is a desirable characteristic for materials used in electronic devices that may operate at elevated temperatures. For example, some poly(amide-azomethine)s incorporating a diphenyl thiophene moiety show excellent thermal stability, a key requirement for high-temperature applications.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the context of polymerization, DSC can be used to monitor the reaction itself by measuring the exothermic heat of polymerization. More commonly, it is used to characterize the resulting polymer. If this compound were used as a monomer to create a polymer, DSC analysis of the product would be essential. The glass transition temperature (Tg) provides information about the transition from a rigid, glassy state to a more flexible, rubbery state, which defines the material's operating temperature range. The melting temperature (Tm), observed in semi-crystalline polymers, indicates the point at which crystalline regions melt into a disordered liquid state. These thermal properties are crucial for understanding the processing conditions and end-use performance of the polymer.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Phenylthio)thiophene |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea |

| N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]sulfanyl}ethylsulfanyl)aniline |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of paramagnetic species, including radical intermediates. In the context of this compound, ESR spectroscopy would be employed to study the radical cations formed through one-electron oxidation, which is a critical step in understanding its potential as a hole-transporting material in organic electronics.

The generation of the this compound radical cation can be achieved through chemical or electrochemical oxidation. The resulting ESR spectrum provides detailed information about the electronic structure of the radical. Key parameters obtained from an ESR spectrum include the g-factor and hyperfine coupling constants (hfs). The g-factor gives insight into the electronic environment of the unpaired electron, with contributions from spin-orbit coupling. For sulfur-containing radicals, the g-value is often shifted from that of the free electron (2.0023) due to the presence of the sulfur atom. researchgate.netcdnsciencepub.com

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H. The resulting splitting pattern and the magnitude of the coupling constants reveal the distribution of the spin density across the molecule. In the case of the this compound radical cation, it is expected that the spin density would be delocalized over both the thiophene and the phenyl rings. iaea.orgrsc.org Analysis of the hyperfine structure would allow for the mapping of this delocalization, identifying which protons interact most strongly with the unpaired electron. This information is vital for understanding the molecule's electronic structure and reactivity. ucl.ac.ukresearchgate.net

Studies on similar aromatic thioethers, like thioanisole, have shown that oxidation can lead to sulfur-centered radical cations. iaea.org For thiophene oligomers, ESR studies have successfully characterized their radical cations and anions, revealing details about their electronic properties and isomerism. rsc.org Based on these precedents, the ESR spectrum of the this compound radical cation would be expected to show complex hyperfine splitting due to the various protons on both aromatic rings.

Table 1: Hypothetical ESR Spectral Parameters for the this compound Radical Cation

| Parameter | Expected Value/Observation | Significance |

| g-factor | > 2.0023 | Indicates the presence of a sulfur-centered radical. |

| Hyperfine Coupling | Multiple coupling constants | Reveals the distribution of the unpaired electron over the thiophene and phenyl rings. |

| Linewidth | Dependent on solvent and temperature | Provides information on dynamic processes such as molecular tumbling and spin relaxation. |

| Radical Stability | Observable at room temperature | Suggests a relatively stable radical cation, a desirable property for organic electronic materials. |

Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For this compound, SEM would be particularly useful for characterizing the morphology of thin films or bulk materials, which is critical for their application in electronic devices where performance is highly dependent on the material's structure and order. acs.orgcore.ac.ukrsc.org

While this compound itself is a small molecule, it can be used as a monomer for polymerization or as a component in blended films. SEM analysis of such films, likely deposited on a substrate like silicon or ITO-coated glass, would reveal key morphological features. arabjchem.org These include:

Crystallinity and Grain Structure: SEM can identify the presence of crystalline domains, their size, shape, and distribution. The morphology of these crystallites, whether they are needle-like, platelet-like, or globular, significantly influences charge transport. acs.org

Film Uniformity and Defects: The technique can assess the homogeneity of the film, revealing any cracks, pinholes, or other defects that could be detrimental to device performance.

Surface Roughness: High-magnification SEM images provide a qualitative understanding of the surface roughness of the film.

In studies of related polythiophene and phenylene-thiophene materials, SEM has been instrumental in correlating film morphology with processing conditions (e.g., solvent casting vs. spin coating) and ultimately with electronic properties like charge carrier mobility. acs.org For instance, films with large, well-interconnected crystalline grains generally exhibit better performance.

Table 2: Expected Morphological Features of a this compound-Based Film from SEM Analysis

| Feature | Observation | Implication for Device Performance |

| Grain Size | Uniform, with sizes in the range of tens to hundreds of nanometers. | Larger, well-connected grains typically lead to higher charge carrier mobility. |

| Grain Boundaries | Clearly defined boundaries between crystalline domains. | High density of grain boundaries can act as traps for charge carriers, impeding transport. |

| Surface Coverage | Complete and uniform coverage of the substrate. | Incomplete coverage or the presence of pinholes can lead to short circuits in devices. |

| Defects | Presence of cracks or voids. | Defects can degrade device performance and long-term stability. |

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface with nanoscale precision. scirp.orgrsc.org Unlike SEM, AFM can provide quantitative data on surface roughness and feature height. For organic semiconductor films derived from this compound, AFM is an essential tool for characterizing the fine details of the film's surface, which are directly related to the molecular packing and ordering at the interface—a critical factor in device operation. researchgate.netacs.orgdtu.dkxjtu.edu.cn

In tapping mode AFM, a sharp tip oscillates near the sample surface, and changes in the oscillation amplitude are used to construct a topographical map. This allows for the non-destructive imaging of soft organic films. Key information that can be obtained from AFM analysis of a this compound-based film includes:

Surface Topography and Roughness: AFM provides precise, quantitative measurements of the root-mean-square (RMS) roughness of the film. Smoother films are often desirable for creating well-defined interfaces in multilayer devices. rsc.orgxjtu.edu.cn

Molecular Terraces and Layering: In highly crystalline films, AFM can resolve individual molecular terraces, with step heights corresponding to the out-of-plane lattice spacing of the molecules. This provides direct evidence of layered growth and a high degree of molecular ordering. acs.orgdtu.dk

Phase Imaging: In addition to topography, phase imaging in AFM can map variations in material properties like adhesion and viscoelasticity, which can help to distinguish between different phases or components in a blended film.

Studies on thin films of other thiophene-based organic semiconductors have extensively used AFM to understand how deposition conditions (e.g., substrate temperature, deposition rate) influence film growth, from the initial nucleation of islands to the formation of a continuous film. rsc.orgresearchgate.netacs.orgresearchgate.netacs.orgmdpi.com This knowledge is crucial for optimizing the performance of organic thin-film transistors (OTFTs) and other electronic devices.

Table 3: Anticipated AFM Data for a Thin Film of a this compound-Based Material

| Parameter | Hypothetical Value | Significance |

| Scan Size | 1 µm x 1 µm | Representative area for assessing overall morphology. |

| RMS Roughness | 0.5 - 2.0 nm | A low value indicates a smooth surface, which is beneficial for forming sharp interfaces in multilayer devices. |

| Feature Height | Step heights of ~1.5 - 2.0 nm | Could correspond to the height of a single molecular layer, indicating ordered, layered growth. |

| Grain/Domain Size | 50 - 200 nm | Provides insight into the size of crystalline domains on the surface. |

Reactivity Profiles and Mechanistic Investigations of 2 Phenylthio Thiophene

Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution Pathways

The thiophene ring is inherently electron-rich and thus readily undergoes electrophilic aromatic substitution. pkusz.edu.cn Substitution generally occurs at the 2- and 5-positions, which are activated compared to the 3- and 4-positions. nih.govcore.ac.uk In 2-(Phenylthio)thiophene, the 2-position is occupied, directing incoming electrophiles primarily to the 5-position. The phenylthio group itself can influence the reactivity of the thiophene ring. researchgate.net

Halogenation: The bromination of 2-substituted thiophenes, such as 2-phenylthio and 2-bromothiophene (B119243), with N-bromosuccinimide (NBS) in a mixture of acetic acid and chloroform (B151607) proceeds rapidly to yield the 5-bromo derivatives in high yields. nih.gov This highlights the strong activation of the 5-position for electrophilic attack.

Nitration: The nitration of the closely related 2-phenylthiophene (B1362552) demonstrates the complexities of electrophilic substitution on this scaffold. Reaction with fuming nitric acid in a mixture of acetic acid and acetic anhydride (B1165640) can lead to a mixture of isomers. libretexts.org For 2-phenylthiophene, nitration yields primarily the 3-nitro and 5-nitro isomers, along with dinitrated products such as 3,5-dinitro-2-phenylthiophene and 5-nitro-2-(p-nitrophenyl)thiophene under forcing conditions. libretexts.org The phenyl group itself acts as an ortho-para directing group, further influencing the substitution pattern. libretexts.org The reaction conditions, particularly temperature, must be carefully controlled to prevent oxidation and unwanted side reactions. acsgcipr.org

Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto thiophene rings. mdpi.com The reaction can be catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃], even on thiophenes bearing electron-withdrawing substituents. mdpi.com In a related example, a cyclometalated platinum complex featuring a 6-phenylthio-2,2′-bipyridine ligand undergoes regioselective acylation, demonstrating the feasibility of this transformation on phenylthio-substituted aromatic systems.

| Reaction | Reagent(s) | Substrate Mentioned | Major Product(s) | Reference |

|---|---|---|---|---|

| Bromination | NBS, Acetic Acid/Chloroform | 2-Phenylthiothiophene | 5-Bromo-2-phenylthiothiophene | nih.gov |

| Nitration | Fuming HNO₃, Acetic Acid/Acetic Anhydride | 2-Phenylthiophene | 3-Nitro-2-phenylthiophene, 5-Nitro-2-phenylthiophene | libretexts.org |

| Acylation | Acyl Halides, Lewis Acid (e.g., Yb(OTf)₃) | Substituted Thiophenes | Acylthiophenes | mdpi.com |

Nucleophilic Aromatic Substitution on Activated Thiophene Derivatives

While the electron-rich thiophene ring is generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups. nih.govnih.govastrj.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.govnih.gov

A prominent application of this reaction is the synthesis of substituted phenylthio-thiophenes from activated halothiophenes or nitrothiophenes. Research has shown that the nitro group in 3-nitrothiophene-2,5-dicarboxylates can be efficiently displaced by various thiolates, including phenylthiolate, in the presence of a base like potassium carbonate (K₂CO₃) under mild conditions. rsc.org This reaction pathway provides high yields of 3-(phenylthio)thiophene (B95996) derivatives, demonstrating the viability of the nitro group as a leaving group in SNAr on the thiophene ring. rsc.org

Similarly, the synthesis of 3-(phenylthio)thiophene can be achieved via the SNAr reaction of 3-bromothiophene (B43185) with phenylthiol, mediated by a strong base like sodium amide, which generates the necessary thiolate nucleophile. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have further elucidated the SNAr mechanism on activated thiophenes. nih.govresearchgate.net For the reaction of 2-methoxy-3-X-5-nitrothiophenes (where X is an EWG) with the nucleophile pyrrolidine (B122466), the mechanism is stepwise:

Nucleophilic Addition: The pyrrolidine attacks the C2 carbon of the thiophene to form a zwitterionic Meisenheimer intermediate. nih.govastrj.com

Elimination: The methoxy (B1213986) leaving group is expelled, a process facilitated by a proton transfer from the pyrrolidinium (B1226570) intermediate to the methoxy group. nih.govastrj.com

These studies confirm that the reaction barrier is lowered by the presence of stronger electron-withdrawing groups on the thiophene ring, which stabilize the anionic intermediate. researchgate.net

Oxidative Transformations and Polymerization Mechanisms

The sulfur atom and the conjugated π-system of the thiophene ring make this compound and related derivatives susceptible to oxidative transformations, most notably oxidative polymerization, which leads to the formation of conductive polymers.

Chemical Oxidative Polymerization of Thiophene Derivatives

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. libretexts.orgresearchgate.net The most widely used oxidant is iron(III) chloride (FeCl₃). libretexts.orgvanderbilt.edu The polymerization mechanism is believed to initiate with the oxidation of the thiophene monomer to a radical cation. libretexts.orgresearchgate.net These radical cations then couple, eliminating two protons to form a dimer. The dimer, having a lower oxidation potential than the monomer, is preferentially oxidized and continues to couple with other radical cations, leading to chain growth. researchgate.net

The reaction conditions significantly impact the properties of the resulting polymer, such as molecular weight and regioregularity. vanderbilt.edu Key parameters include the order of addition of reagents, the solvent, and the monomer-to-oxidant ratio. vanderbilt.edu

Standard Addition: Slowly adding the oxidant (e.g., FeCl₃) to the monomer solution. For some ether-substituted polythiophenes, this method has been shown to produce higher molecular weight polymers. vanderbilt.edu

Reverse Addition: Adding the monomer to the oxidant suspension. This is the more traditional method and often used for producing poly(3-hexylthiophene) (P3HT). vanderbilt.edu

Electropolymerization is an alternative method where an applied voltage is used to oxidize the monomer and deposit a polymer film onto an electrode surface. This technique allows for precise control over the polymer film's thickness and morphology. The electropolymerization of the related 2-phenylthiophene has been successfully carried out, yielding a blue-green light-emitting polymer.

| Polymerization Method | Typical Reagents/Conditions | Mechanism Highlights | Reference |

|---|---|---|---|

| Chemical Oxidative Polymerization | FeCl₃ oxidant, Chloroform or other organic solvents | Formation of radical cations, which couple to form dimers and then longer chains. | libretexts.orgvanderbilt.edu |

| Electropolymerization | Applied potential, Electrolyte solution (e.g., BFEE/TFA) | Oxidation of monomer at the electrode surface, followed by polymerization and film deposition. | |

| Aqueous Oxidative Polymerization | Ozone (O₃) oxidant, Aqueous medium | Formation of thiophene radical cations that fuse to build the polymer chain. | researchgate.net |

Solid-State Polymerization Phenomena

Solid-state polymerization (SSP) is a remarkable transformation where crystalline monomers polymerize directly in the solid phase, often initiated by heat or prolonged storage, without the need for catalysts or solvents. pkusz.edu.cn This process can lead to highly ordered polymer structures.

A well-documented example within the thiophene family is the SSP of crystalline 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT). Upon gentle heating (50-80 °C) or even after extended storage at room temperature, DBEDOT undergoes an unprecedented heterocyclic coupling reaction to form poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer.

The mechanism of this SSP is intrinsically linked to the crystal packing of the monomer. X-ray structural analysis of DBEDOT reveals that adjacent molecules are arranged in such a way that the bromine atoms are in close proximity (short Halogen···Halogen distances). This pre-organization in the crystal lattice is believed to facilitate the coupling reaction. The polymerization is thought to initiate at crystal defect sites and is an exothermic process. In contrast, the corresponding 2,5-dichloro- derivative, which does not exhibit these short halogen-halogen contacts in its crystal structure, does not undergo SSP under similar conditions.

Cycloaddition and Rearrangement Reactions

The thiophene ring and its substituents can participate in various cycloaddition and rearrangement reactions, enabling the construction of complex polycyclic and heterocyclic frameworks.

Cycloaddition Reactions: While the aromaticity of the thiophene ring makes it a reluctant participant in Diels-Alder reactions, reactive intermediates derived from thiophenes are effective dienes. For instance, 2,3-dimethylene-2,3-dihydrothiophene, generated in situ, readily undergoes [4+2] cycloadditions with various dienophiles. Furthermore, ketenes bearing a phenylthio group have been utilized in intramolecular [2+2] cycloadditions. The reaction of an alkyl(phenylthio)ketene with an olefin can be a key step in rapidly assembling complex ring systems, such as decalins. researchgate.net

Rearrangement Reactions: Photochemical and acid-catalyzed rearrangements are known for phenyl- and phenylthio-substituted thiophenes.

Photochemical Rearrangement: The photochemical rearrangement of 2-phenylthiophene to 3-phenylthiophene (B186537) has been studied using deuterium (B1214612) labeling. This process involves a significant reorganization of the thiophene ring itself.

Phenylthio Group Migration: The phenylthio group itself is known to migrate under certain conditions. For example, libretexts.org and vanderbilt.edu phenylthio shifts have been observed in the rearrangements of 2,2-bisphenylthioethanols and 2,3-bisphenylthiopropenes, respectively. nih.gov The treatment of allyl phenyl sulfide (B99878) with bromine followed by a base leads to 2-phenylthio-3-bromopropene through a rearrangement mechanism.

Acid-Catalyzed Rearrangement: In the presence of hydrogen bromide in acetic acid, some substituted 2-bromothiophenes have been observed to rearrange. nih.gov

These reactions underscore the dynamic nature of the thiophene ring and its substituents, providing pathways to a diverse array of molecular architectures.

Reaction Kinetics and Thermodynamic Considerations

A comprehensive understanding of the reactivity of this compound necessitates an analysis of its reaction kinetics and the thermodynamic principles governing its transformations. However, a detailed survey of scientific literature reveals a notable scarcity of specific experimental data, such as rate constants, activation energies, and thermodynamic parameters (enthalpy and entropy), for reactions directly involving this compound.

Despite the absence of specific data points for this compound, general principles of reactivity for aryl thioethers and thiophene derivatives can be applied to infer its kinetic and thermodynamic behavior. Mechanistic investigations into related compounds provide a framework for predicting how this compound is likely to react under various conditions.

Inferred Reactivity from Analogous Systems

Studies on the oxidation of aryl thioethers indicate that the reaction rates are significantly influenced by the nature of the oxidizing agent and the substituents on the aromatic rings. For instance, oxidation with hypochlorite (B82951) is orders of magnitude faster than with hydrogen peroxide under similar conditions. acs.org This suggests that the oxidation of the sulfur atom in this compound to the corresponding sulfoxide (B87167) and sulfone would be highly dependent on the chosen oxidant. The electronic properties of both the phenyl and thiophene rings would be expected to modulate the reaction rate.

Furthermore, nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl thioethers, have been the subject of detailed mechanistic and kinetic studies. ethz.ch These investigations reveal a Ni(0)-Ni(II) catalytic cycle where the oxidative addition of the aryl thioether is a key step. For this compound, either the C-S bond of the phenyl or the thienyl group could potentially undergo oxidative addition. The relative rates of these two pathways would be a critical factor in determining the product distribution in such reactions.

Expected Kinetic and Thermodynamic Trends

Based on the reactivity of related compounds, the following trends can be anticipated for reactions involving this compound.

| Reaction Type | Expected Kinetic Influences | Expected Thermodynamic Considerations |

| Oxidation (S-center) | The electrophilicity of the oxidizing agent is a primary determinant of the reaction rate. Electron-donating or withdrawing groups on the phenyl and thiophene rings will influence the electron density at the sulfur atom, thereby affecting the rate. | The formation of the more oxidized species (sulfoxide, sulfone) is generally an exothermic process. The overall Gibbs free energy change will dictate the position of the equilibrium. |

| Electrophilic Aromatic Substitution | The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The phenylthio group is an ortho-, para-director on the phenyl ring and will influence the regioselectivity on the thiophene ring. The nature of the electrophile will significantly impact the activation energy. | These reactions are typically driven by the formation of a more stable aromatic system. The thermodynamics will depend on the strength of the new bond formed versus the C-H bond that is broken. |

| Metal-Catalyzed Cross-Coupling | The rate of oxidative addition of the C-S bond to the metal center is a crucial kinetic parameter. The choice of metal catalyst, ligands, and reaction conditions will have a profound effect on the overall reaction rate and selectivity. | The thermodynamics of the catalytic cycle, including the relative stabilities of the intermediates and the final products, will determine the overall feasibility of the reaction. |

Challenges in Data Acquisition

The lack of specific kinetic and thermodynamic data for this compound may be attributed to several factors. The compound may not have been the focus of fundamental physical organic chemistry studies. Additionally, the presence of two aromatic rings and a heteroatom can lead to complex reaction pathways and product mixtures, making the isolation and quantification required for precise kinetic and thermodynamic measurements challenging.

Theoretical and Computational Chemistry of 2 Phenylthio Thiophene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiophene (B33073) derivatives to predict their geometries and electronic properties. tandfonline.commdpi.comresearchgate.net For a molecule like 2-(Phenylthio)thiophene, DFT calculations are typically performed to optimize the molecular geometry and compute various electronic parameters.

Semi-empirical methods offer a computationally less expensive alternative to DFT, making them suitable for larger molecules or for preliminary calculations. uni-muenchen.de These methods simplify the Hartree-Fock calculations by using parameters derived from experimental data. uni-muenchen.desapub.org

Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. sapub.orgscielo.org.mx In the PM3 method, many of the complex integrals encountered in ab initio calculations are replaced with parameters. While AM1 (Austin Model 1) takes some parameter values from spectroscopic measurements, PM3 treats them as optimizable values. sapub.org For thiophene-containing compounds, PM3 can be used to calculate heats of formation, molecular geometries, and electronic properties, providing a rapid assessment of molecular characteristics. sapub.orgscielo.org.mx Though generally less accurate than DFT, PM3 is a valuable tool for high-throughput screening or as a starting point for more rigorous calculations. scielo.org.mx

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies that the molecule is more reactive. For this compound, the distribution of these orbitals is also informative; typically, in such π-conjugated systems, the HOMO and LUMO are delocalized over the aromatic rings. scispace.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiophene Derivative Note: The following data is illustrative for a thiophene derivative calculated using DFT (B3LYP) and is intended to represent the type of data obtained for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.comresearchgate.netias.ac.in These parameters provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the negative of electronegativity and can be approximated by the average of the HOMO and LUMO energies: µ ≈ (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is approximated as half the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (σ): Is the reciprocal of chemical hardness (σ = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for a Representative Thiophene Derivative Note: The following data is illustrative for a thiophene derivative, derived from the FMO energies in Table 1.

| Global Reactivity Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) in eV | -4.05 |

| Chemical Hardness (η) in eV | 2.20 |

| Global Softness (σ) in eV-1 | 0.45 |

| Electrophilicity Index (ω) in eV | 3.73 |

Molecular Modeling and Simulation

Beyond electronic structure, computational methods can simulate how a molecule behaves and interacts with its environment, which is particularly important for drug design and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

For this compound and its derivatives, molecular docking can be used to investigate their potential as inhibitors of specific enzymes, such as cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. mdpi.comrsc.org The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the protein.

Using a docking program (e.g., AutoDock) to place the ligand (this compound) into the binding site in various conformations. mdpi.com

Scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A more negative binding energy suggests a more favorable interaction.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for its biological activity and guiding the design of more potent analogs. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the mapping of the potential energy surface as a function of the dihedral angle between the rings. researchgate.net These simulations can identify low-energy, stable conformers and the energy barriers that separate them. For molecules with similar thioether linkages, computational studies often reveal several local energy minima corresponding to specific rotational arrangements. nih.govresearchgate.net The global minimum energy conformation represents the most probable structure of the molecule in the gas phase or in non-polar solvents. This conformational analysis is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical method for understanding the charge distribution and predicting the chemical reactivity of a molecule. researchgate.net The MESP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For this compound, the MESP analysis is expected to highlight specific reactive sites:

Negative Regions: The most negative potential is anticipated to be located around the sulfur atoms, particularly the one in the thiophene ring, due to the presence of lone pair electrons. The π-electron clouds of the phenyl and thiophene rings also constitute regions of negative potential, making them susceptible to electrophilic attack. researchgate.net

Positive Regions: Positive potential is generally found around the hydrogen atoms.

These MESP maps are invaluable for predicting how the molecule will interact with other species. For example, regions of negative potential are likely sites for electrophilic attack and for forming non-covalent interactions with electron-deficient atoms. researchgate.netmjcce.org.mk The analysis provides a visual and quantitative guide to the molecule's reactivity, complementing other theoretical descriptors. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, typically using Density Functional Theory (DFT), provide a suite of descriptors and reactivity indices that quantify the electronic structure and chemical behavior of this compound. mjcce.org.mkmdpi.com These parameters are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mjcce.org.mk Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. A higher value suggests a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Represents chemical reactivity and stability. A larger gap indicates higher stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | S = 1/(2η) | Reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ²/2η | Measures the propensity to accept electrons; a global reactivity index. |

This table presents definitions of common quantum chemical descriptors. The actual values are obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) and are used to compare the reactivity of different compounds. researchgate.nettandfonline.com

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra. These theoretical predictions are essential for interpreting experimental data and confirming molecular structures. worldscientific.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.net Theoretical calculations are typically performed on the optimized geometry of the molecule. The calculated values are then compared with experimental spectra, often showing a strong linear correlation. Discrepancies between theoretical (gas-phase) and experimental (solution) values can arise from solvent effects, which can also be modeled computationally. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. tandfonline.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Comparing the predicted UV-Vis spectrum with the experimental one helps to validate the chosen computational method and provides insight into the electronic transitions occurring within the molecule. researchgate.net

| Spectroscopic Data | Experimental Value | Theoretically Predicted Value | Method of Prediction |

|---|---|---|---|

| ¹H NMR (δ, ppm) | Typically 6.7-7.5 ppm | Correlates well with experiment | DFT/GIAO |

| ¹³C NMR (δ, ppm) | Typically 120-140 ppm | Correlates well with experiment | DFT/GIAO |

| UV-Vis (λmax, nm) | ~250-300 nm | Dependent on functional/basis set | TD-DFT |

This table provides a representative comparison between typical experimental spectroscopic data and theoretically predicted values for phenyl- and thiophene-containing compounds, highlighting the computational methods used.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) are dominant forces in molecular crystals, dictating how molecules pack in the solid state. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these intermolecular interactions. researchgate.netnih.gov

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts (like hydrogen bonds), white areas represent van der Waals contacts, and blue areas show longer contacts.

The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts as a 2D histogram. For this compound, which lacks strong hydrogen bond donors, the packing is expected to be dominated by weaker interactions. Based on analyses of similar aromatic sulfur compounds, the primary contributions to the crystal packing would be: nih.gov

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the peripheries of the rings.

C···H/H···C contacts: These represent interactions between the hydrogen atoms and the π-systems of the aromatic rings.

S···H/H···S and S···C/C···S contacts: These are specific interactions involving the sulfur atoms and are crucial to the packing of sulfur-containing heterocycles.

| Interaction Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | ~35-45% | Dominant van der Waals force in the crystal packing. |

| C···H / H···C | ~25-30% | Represents C-H···π interactions, contributing to stacking. |

| S···H / H···S | ~5-10% | Weak hydrogen bonds involving sulfur as an acceptor. |

| C···C | ~5-10% | Indicates π-π stacking interactions between aromatic rings. |

| S···C / C···S | ~2-5% | Directional interactions influencing the orientation of molecules. |

This table summarizes the expected percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for a molecule like this compound, based on data from analogous structures. nih.gov

Structure Activity and Structure Property Relationship Studies

Correlating Molecular Architecture with Electronic and Optical Properties

The electronic and optical characteristics of thiophene-based materials are pivotal for their application in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The architecture of co-oligomers containing thiophene (B33073) and phenylene units significantly influences these properties. rsc.org

Key structural factors that can be tuned include the length of the π-conjugated backbone, the arrangement of thiophene and phenylene units, and the addition of substituent groups. researchgate.net For instance, extending the π-conjugation in thiophene/phenylene co-oligomers (TPCOs) by increasing the number of rings generally leads to a decrease in the bandgap. researchgate.net The electronic properties of thiophene derivatives are also sensitive to the nature of the substituents. Incorporating electron-withdrawing groups can enhance oxidative stability and increase electron affinity. cmu.edu

In one study, a series of thiophene-phenylene and thiophene-thiazole oligomers were synthesized to achieve less electron-rich materials compared to traditional polythiophenes. It was found that oligomers with calculated highest occupied molecular orbital (HOMO) energies above approximately 5.0 eV relative to vacuum exhibited desirably low off currents in transistors. acs.org Another study designed an organic semiconductor, 2,5-bis(5-(2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.nih.govdioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, which could be doped by protonic acid. This doping induced broad absorption in the near-infrared range, corresponding to polaron and bipolaron formation, and resulted in an electrical conductivity of about 0.1 S cm⁻¹ at 100 °C. nih.gov

The substitution pattern also affects optical properties. For example, new TPCO candidates, 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN), were synthesized for lasing applications. These substitutions altered the crystal packing and, consequently, the lasing threshold, which was lower for the methoxy-substituted derivative. rsc.org

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the 2-(phenylthio)thiophene scaffold can be precisely controlled by the introduction of various substituent groups. These substituents can influence the electron density distribution within the aromatic rings, thereby affecting the molecule's susceptibility to different types of chemical reactions.

Aromatic nucleophilic substitution (SNAr) is a key reaction for modifying thiophene derivatives. nih.gov Computational studies on 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group like NO₂, CN, or SO₂CH₃) reacting with pyrrolidine (B122466) have shown that the reaction proceeds in a stepwise manner. nih.govresearchgate.net The reactivity is strongly dependent on the nature of the 'X' substituent. Linear correlations have been established between the Gibbs free energy barrier of the reaction and parameters like the Parr electrophilicity (ω) and molecular softness (S). nih.gov This demonstrates that more strongly electron-withdrawing substituents facilitate the nucleophilic attack by lowering the activation energy. nih.govresearchgate.net The rate constants for SNAr reactions of 2-L-3-nitro-5-X-thiophenes with nucleophiles like aniline (B41778) and piperidine (B6355638) have been measured, allowing for the calculation of a series of optimized 'thiophene' σT substituent constants. rsc.org

The reactivity of thiophene is also influenced by its inherent electronic properties. The sulfur atom's lone pairs contribute to the aromatic sextet, making the thiophene ring electron-rich and more reactive towards electrophilic substitution than benzene (B151609). nih.gov However, the specific directing effects of substituents on the thiophene ring determine the position of electrophilic attack. pearson.com

Impact of Molecular Packing and Crystal Structure on Material Performance

The arrangement of molecules in the solid state is a critical determinant of the bulk properties of organic materials, particularly for applications in electronics. nih.gov X-ray diffraction analysis is a powerful tool to determine the crystal structures of thiophene derivatives, revealing how intermolecular interactions govern molecular packing. mdpi.comeurjchem.com

In high-performance organic semiconductors, such as benzothieno-benzothiophene (BTBT) derivatives, a herringbone arrangement of the aromatic units is often favored energetically. tandfonline.com This packing motif, along with nano-segregation of aromatic cores and alkyl side chains, can lead to high charge carrier mobility. tandfonline.comresearchgate.netelsevierpure.com The analysis of the crystal smectic E (SmE) phase of one such derivative showed that the crystallographic order across the smectic layers is greater than the order along the layers, a key feature for efficient charge transport. tandfonline.comtandfonline.com Hirshfeld surface analysis is another technique used to elucidate intermolecular interactions, such as O…H, H…H, and C…C contacts, which control the molecular packing in the crystal. researchgate.net The absence or presence of significant π⋯π stacking interactions, with intercentroid distances typically less than 4Å, can also dramatically affect material performance. nih.gov

Structure-Biological Activity Relationships (SAR)

The biological activities of thiophene derivatives are highly dependent on their molecular structure. By systematically altering substituents and evaluating the resulting biological effects, researchers can establish clear Structure-Activity Relationships (SAR) to guide the design of more potent therapeutic agents. nih.gov

Thiophene-containing compounds are a rich source of potential antimicrobial agents. nih.govnih.govnih.gov SAR studies have revealed key structural features that govern their efficacy against various bacterial and fungal strains.

Hybrid molecules incorporating thiophene with other heterocyclic rings like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) have shown significant antimicrobial activity. mdpi.comresearchgate.netresearchgate.net In a series of thiophene-linked 1,2,4-triazoles, it was observed that the nature of the substituent on the triazole ring was critical. For example, replacing certain fluorophenyl substituents with chlorophenyl moieties significantly diminished antibacterial activity. mdpi.com Conversely, adding a bromine atom to the thiophene ring did not have a major impact on potency. mdpi.com

Another study on thiophene derivatives highlighted the importance of substituents for activity against drug-resistant Gram-negative bacteria. frontiersin.org For a series of thiophenes with a benzamide (B126) group at position 2, the position of a piperidin-4-yloxy group was crucial; an ortho substitution resulted in lower minimum inhibitory concentrations (MICs) against Acinetobacter baumannii and Escherichia coli compared to a para substitution. nih.govfrontiersin.org However, introducing bulky substituents on the amide, such as 2-(1-benzylpiperidin-4-yl)ethyl, was not beneficial for activity. nih.gov Molecular docking studies suggest that bulky groups can hinder effective interaction with the active sites of bacterial enzymes. nih.gov

The electronic properties of substituents also play a role. A study on pyrazolyl–thiazole derivatives of thiophene noted that electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) significantly influenced antimicrobial activity. researchgate.net

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Series | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Thiophene-1,2,4-triazoles | 4-(3- or 4-chlorophenyl) substituent | Deteriorated antibacterial activity | mdpi.com |

| 2-Benzamide-thiophenes | ortho-piperidin-4-yloxy substituent | Reduced MIC vs. para-substituent | nih.govfrontiersin.org |

| Pyrazolyl–thiazole thiophenes | Electron-withdrawing groups (NO₂, halogens) | Significant influence on antimicrobial activity | researchgate.net |

| Thiophene-thiadiazole hybrids | Bromo-phenyl moiety | Potent antifungal activity (MIC = 8 µg/mL) | researchgate.net |

Thiophene derivatives are recognized as promising scaffolds for the development of new anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net

The 2-aminothiophene moiety is a particularly important pharmacophore for anti-inflammatory activity. tandfonline.comtandfonline.com In one study, a library of 2-aminothiophene analogs was screened, with compound 1 (2-Amino-4,5,6,7-tetrahydrobenzo[b ]thiophene-3-carboxylic acid ethyl ester) showing the highest potency with an IC₅₀ value of 121.47 μM. tandfonline.comtandfonline.com Further studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives found that their anti-inflammatory effect was linked to the activation of the NRF2 antioxidant pathway. nih.gov The most active compounds in this series effectively reversed the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov

SAR studies on trisubstituted thiophenes as dual COX-2/5-LOX inhibitors revealed that a morpholinoacetamide-thiophene hybrid, 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide), exhibited the highest selectivity for COX-2 (IC₅₀ = 5.45 μM) and acceptable 5-LOX inhibition (IC₅₀ = 4.33 μM). nih.gov In another series, 2,4-disubstituted thiophenes were evaluated, and compound 2g (2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene) emerged as a potent COX inhibitor with significant in vivo anti-tumor activity. benthamdirect.com

The position of substituents is critical. For some derivatives, substitution at the 5-position of the thiophene ring, along with the 2-amino group, was deemed important for inhibiting the 15-LOX-1 isoform. mdpi.com Molecular docking studies suggest that these compounds can bind effectively to the active sites of COX-1 and COX-2, with binding energies comparable to or better than standard drugs like meloxicam. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Thiophene Derivatives

| Compound | Target/Assay | IC₅₀ (μM) | Key Structural Features | Reference |

|---|---|---|---|---|

| Compound 1 | Anti-inflammatory potential | 121.47 | 2-Aminothiophene-3-carboxylate | tandfonline.comtandfonline.com |

| Compound 5b | COX-2 | 5.45 | Morpholinoacetamide-thiophene hybrid | nih.gov |

| Compound 5b | 5-LOX | 4.33 | Morpholinoacetamide-thiophene hybrid | nih.gov |

| Compound 2g | COX inhibitor | N/A (Potent) | 2,4-disubstituted with trimethoxyphenyl and indolyl groups | benthamdirect.com |

| Compound 29a-d | COX-2 | 0.31–1.40 | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | mdpi.com |

Design Principles for Enhanced Performance

The collective findings from SAR and SPR studies provide a set of guiding principles for the rational design of new this compound-based molecules with enhanced performance for specific applications.

For Materials Science (Electronics):

Tune Electronic Properties: To create organic semiconductors with low "off" currents, the molecular design should target HOMO energy levels above ~5.0 eV. acs.org Electron-withdrawing groups can be incorporated to improve oxidative stability. cmu.edu

Control Solid-State Packing: For high charge mobility, the molecular structure should promote ordered packing, such as the herringbone arrangement. tandfonline.com Introducing substituents like long alkyl chains can help guide intermolecular interactions. tandfonline.com Fusing rings to create more rigid, planar polycyclic aromatic systems is another effective strategy to control frontier orbital energies and solid-state packing. researchgate.netcmu.edu

Enhance Solubility and Processability: While extending π-conjugation is good for electronic properties, it can decrease solubility. Attaching appropriate side chains, such as dodecyl groups, can improve solubility in common organic solvents, facilitating device fabrication. nih.gov

For Medicinal Chemistry (Biological Activity):

Utilize Bioisosterism: The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity without drastically changing the molecular shape. nih.gov

Employ Molecular Hybridization: Combining the thiophene scaffold with other pharmacologically active heterocycles (e.g., triazoles, thiazoles, thiadiazoles) is a proven strategy to develop hybrid molecules with enhanced antimicrobial or anticancer activities. mdpi.comrsc.orgbohrium.com

Optimize Substituent Patterns: The position and electronic nature of substituents are critical. For antimicrobial agents, electron-withdrawing groups and specific positional isomers (e.g., ortho vs. para) can dramatically increase potency. nih.govfrontiersin.orgresearchgate.net For anti-inflammatory agents, the 2-aminothiophene core is a valuable starting point, with further modifications (e.g., adding morpholinoacetamide or substituted phenyl groups) leading to potent and selective COX/LOX inhibitors. nih.govnih.gov

Leverage Computational Design: Molecular docking and computational chemistry can predict how a designed molecule will interact with a biological target, providing valuable insights to guide synthetic efforts and prioritize candidates with the highest probability of success. nih.govnih.govrsc.org

By applying these principles, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of novel this compound derivatives with tailored properties for advanced materials and therapeutics.

Applications in Advanced Materials Science Research

Organic Semiconductors for Electronic Devices

Organic semiconductors are the cornerstone of next-generation flexible and low-cost electronics. Thiophene-based molecules, including derivatives of 2-(phenylthio)thiophene, are a significant class of these materials due to their excellent charge carrier mobility and environmental stability. nih.gov

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene (B33073) derivatives are widely studied as potential FET materials. aip.org For instance, vacuum-deposited films of certain thiophene derivatives have demonstrated mobilities exceeding 1 cm²/V·s.

A notable example is 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene (TPTPT), a complex derivative that incorporates the core thiophene structure. In an OFET configuration, this material demonstrated typical p-type operation, indicating its ability to transport positive charge carriers (holes). aip.orgresearcher.life The performance of such devices can be significantly influenced by the physical structure of the transistor, such as the channel length between the source and drain electrodes. aip.org Research into thiophene-based materials for OFETs is ongoing, with a focus on designing new molecular structures to enhance performance and stability. researchgate.netrsc.org

Table 1: Performance of a TPTPT-based Organic Light-Emitting Field-Effect Transistor

| Parameter | Value | Conditions |

| Maximum EL Quantum Efficiency (ηmax) | 6.4 × 10⁻³ % | Vd = -100 V, Vg = -40 V |

| Channel Length (d_SD) | 0.8 μm | Short channel device |

| Operation Type | p-type | - |

Data sourced from studies on 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene (TPTPT). aip.orgdntb.gov.ua

The versatility of thiophene derivatives extends to organic light-emitting diodes (OLEDs), where they can function as light-emitting or charge-transporting layers. The combination of transistor architecture with light-emitting capabilities has led to the development of organic light-emitting transistors (OLETs).

Research has shown that a derivative, 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene (TPTPT), can be used as the active layer in an OLET to produce electroluminescence (EL). aip.orgdntb.gov.ua The occurrence of EL in a p-type operating device confirms the simultaneous injection of both holes and electrons, which recombine to emit light. researcher.life The efficiency of this light emission was found to be strongly dependent on the device's channel length, with shorter channels leading to higher EL efficiency. aip.orgdntb.gov.ua This is attributed to the generation of a high electrical field that promotes electron injection, which is typically inefficient in p-type materials with gold electrodes. aip.org

In the realm of renewable energy, this compound and its related structures are considered for applications in organic solar cells (OSCs). These devices rely on the efficient absorption of sunlight and subsequent charge separation at a donor-acceptor interface. mdpi.com Thiophene-based conjugated oligomers are excellent candidates for the donor material due to their strong light absorption, adaptable molecular structures, and inherent charge transport properties. rsc.org

The advantages of using well-defined oligomers over polymers include high purity, synthetic reproducibility, and the tendency to form ordered crystalline structures that facilitate charge transport. rsc.org The molecular architecture of these oligomers, from one-dimensional chains to three-dimensional star-shaped molecules, plays a crucial role in the photovoltaic performance. rsc.org Specifically, the sulfur-rich structure of this compound enhances electron delocalization, making it suitable for photovoltaic applications. Researchers design complex molecules where thiophene units act as π-spacers or donor blocks to optimize the electronic energy levels (HOMO/LUMO) required for efficient charge separation and high open-circuit voltage in OSCs. mdpi.comrsc.org